molecular formula C11H10N2O B7575525 N-[(4-cyanophenyl)methyl]prop-2-enamide

N-[(4-cyanophenyl)methyl]prop-2-enamide

Cat. No. B7575525
M. Wt: 186.21 g/mol
InChI Key: BQRGWZCHRDEFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-cyanophenyl)methyl]prop-2-enamide, also known as CPMA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CPMA is a derivative of cinnamamide and is synthesized using a simple and efficient method.

Mechanism of Action

The exact mechanism of action of N-[(4-cyanophenyl)methyl]prop-2-enamide is not well understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that are involved in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N-[(4-cyanophenyl)methyl]prop-2-enamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in common organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for laboratory experiments. It is not very water-soluble, which can limit its use in certain experiments. Furthermore, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of N-[(4-cyanophenyl)methyl]prop-2-enamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Thirdly, the development of new derivatives of this compound with improved properties is an area of active research. Finally, the use of this compound in combination with other drugs or therapies is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. This compound is synthesized using a simple and efficient method and has been shown to have antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties. This compound has several advantages for laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved properties.

Synthesis Methods

N-[(4-cyanophenyl)methyl]prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-cyanobenzyl bromide and propargylamine in the presence of copper(I) iodide as a catalyst. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield. The structure of this compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]prop-2-enamide has potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of various inflammatory diseases. Furthermore, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGWZCHRDEFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.